Avn-101

Description

Properties

CAS No. |

1025725-91-0 |

|---|---|

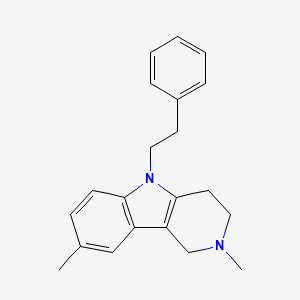

Molecular Formula |

C21H24N2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2,8-dimethyl-5-(2-phenylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |

InChI |

InChI=1S/C21H24N2/c1-16-8-9-20-18(14-16)19-15-22(2)12-11-21(19)23(20)13-10-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |

InChI Key |

IBUHDDLETPJVGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

AVN-101: A Multi-Target Approach to CNS Disorders - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVN-101 is a novel, multi-target drug candidate with significant potential for the treatment of a range of Central Nervous System (CNS) disorders, including Alzheimer's disease, anxiety, and depression.[1][2] Its mechanism of action is characterized by a unique polypharmacological profile, engaging with multiple neurotransmitter systems implicated in the pathophysiology of these complex conditions. This document provides an in-depth technical overview of this compound's core mechanism of action, supported by preclinical data, experimental methodologies, and detailed signaling pathway diagrams.

Molecular Mechanism of Action

This compound is a potent antagonist at multiple G-protein coupled receptors (GPCRs), with a particularly high affinity for the serotonin 5-HT7 receptor.[1][2][3][4][5] Its multi-modal activity extends to other serotonin receptor subtypes, as well as histamine and adrenergic receptors, contributing to its broad therapeutic potential.

Receptor Binding Profile

Quantitative analysis of this compound's binding affinity has been determined through competitive radioligand binding assays. The equilibrium dissociation constants (Ki) for its primary targets are summarized in Table 1.

| Receptor Target | Ki (nM) |

| Serotonin 5-HT7 | 0.153[1][2] |

| Histamine H1 | 0.58[1][2] |

| Adrenergic α2A | 0.41 - 3.6[1][2] |

| Adrenergic α2B | 0.41 - 3.6[1][2] |

| Adrenergic α2C | 0.41 - 3.6[1][2] |

| Serotonin 5-HT2C | 1.17[1][5] |

| Serotonin 5-HT2A | 1.56[1][5] |

| Serotonin 5-HT6 | 2.04[1][5] |

| Serotonin 5-HT2B | 10.6[1] |

| Serotonin 5-HT5A | 20.8[1] |

| Histamine H2 | 89[1] |

Table 1: Binding Affinities (Ki) of this compound for Key CNS Receptors. Data presented as nanomolar (nM) concentrations required to inhibit 50% of radioligand binding.

Core Signaling Pathways

This compound's antagonism at its primary receptor targets initiates distinct intracellular signaling cascades. These pathways are crucial to understanding its modulatory effects on neuronal function.

1.2.1. Serotonin 5-HT7 Receptor Pathway (Gs-coupled)

As a potent antagonist of the 5-HT7 receptor, this compound blocks the constitutive and serotonin-induced activation of the Gs alpha subunit. This prevents the subsequent activation of adenylyl cyclase, leading to a downstream reduction in cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.

1.2.2. Histamine H1 Receptor Pathway (Gq/11-coupled)

By blocking the H1 receptor, this compound inhibits the activation of the Gq/11 alpha subunit. This prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The result is a downstream inhibition of calcium mobilization and protein kinase C (PKC) activation.[6]

1.2.3. Adrenergic α2 Receptor Pathway (Gi/o-coupled)

This compound's antagonism of α2-adrenergic receptors prevents the activation of the Gi/o alpha subunit. This relieves the inhibition of adenylyl cyclase, potentially leading to an increase in cAMP levels and PKA activity, depending on the basal state of the neuron.

Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the potential of this compound in treating CNS disorders. These studies have shown that this compound exhibits both anxiolytic and antidepressant-like properties.

Anxiolytic Activity

In the elevated plus-maze, a standard behavioral assay for anxiety, this compound has been shown to increase the time spent in the open arms of the maze, indicative of an anxiolytic effect.

Antidepressant-like Activity

In the forced swim test, a model used to screen for antidepressant efficacy, this compound administration resulted in a significant reduction in immobility time, suggesting an antidepressant-like effect.

Pro-cognitive Effects

In the passive avoidance test, a measure of learning and memory, this compound has demonstrated the ability to reverse amnesia induced by scopolamine, indicating potential pro-cognitive effects relevant to the treatment of Alzheimer's disease.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key preclinical characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue homogenates through differential centrifugation.

-

Assay Buffer: A standard binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) is used.

-

Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Central nervous system effects of 5-HT7 receptors: a potential target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 5-HT7 receptors as modulators of neuronal excitability, synaptic transmission and plasticity: physiological role and possible implications in autism spectrum disorders [frontiersin.org]

- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

AVN-101: A Deep Dive into its Receptor Binding Affinity and Multi-Target Profile

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive analysis of the receptor binding affinity profile of AVN-101, a novel drug candidate with a multi-target mechanism of action for the treatment of central nervous system (CNS) disorders.[1][2] Developed for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies, and associated signaling pathways of this compound.

Executive Summary

This compound is a potent antagonist with high affinity for multiple neurotransmitter receptors, positioning it as a promising therapeutic for complex neurological diseases such as Alzheimer's disease, anxiety, and depression.[1][2][3] Its primary target is the serotonin 5-HT7 receptor, exhibiting a remarkable picomolar range affinity.[1][2] Additionally, this compound demonstrates significant binding to other serotonin, histamine, and adrenergic receptors, contributing to its multi-modal pharmacological profile.[1][2][4] Phase I clinical studies have indicated that this compound is well-tolerated in humans, supporting further investigation into its therapeutic potential.[1][2][3]

Quantitative Receptor Binding Affinity

The receptor binding affinity of this compound has been extensively characterized through competitive radioligand binding assays. The following table summarizes the inhibition constants (Ki) of this compound for a range of CNS receptors.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT7 | 0.153[1][2] |

| 5-HT2C | 1.17[1][5] | |

| 5-HT2A | 1.56[1][5] | |

| 5-HT6 | 2.04[1][5] | |

| 5-HT2B | 10.6[1] | |

| 5-HT5A | 20.8[1] | |

| 5-HT1A | >30[1] | |

| Histamine | H1 | 0.58[1][2][5] |

| H2 | 89[1][5] | |

| H3 | Inactive[5][6] | |

| Adrenergic | α2A | 0.41 - 3.6[1][2] |

| α2B | 0.41 - 3.6[1][2] | |

| α2C | 0.41 - 3.6[1][2] | |

| Dopamine | Various | Very low affinity[1] |

Experimental Protocols: Radioligand Binding Assays

The binding affinity of this compound was determined by Ricerka, a Contract Research Organization, utilizing competitive radioligand binding assays.[1][7] The general workflow for such an assay is depicted below.

For the determination of this compound's affinity for specific receptors, the following radiolabeled ligands were used:

-

5-HT7 Receptor: 5.5 nM [3H] lysergic acid diethylamide ([3H]LSD)[1]

-

5-HT2A Receptor: 0.5 nM [3H] ketanserin[1]

Signaling Pathways

The multi-target nature of this compound allows it to modulate several key signaling pathways implicated in CNS function.

Primary Target: 5-HT7 Receptor Antagonism

This compound is a very potent antagonist of the 5-HT7 receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound prevents this signaling cascade.

Modulation of Histamine Receptor Pathways

This compound also exhibits high affinity for the histamine H1 receptor and moderate affinity for the H2 receptor.[1][5] The H1 receptor is coupled to a Gq11 protein, and its activation leads to the mobilization of intracellular calcium.[1] In contrast, the H2 receptor is coupled to a Gs protein, and its stimulation increases cAMP production.[1] The antagonistic activity of this compound at these receptors further contributes to its broad pharmacological effects.

Therapeutic Implications

The unique, multi-target binding profile of this compound provides a strong rationale for its development in treating complex CNS disorders.[1][2] Its potent 5-HT7 receptor antagonism, combined with its effects on other serotonin, histamine, and adrenergic receptors, may offer a synergistic therapeutic effect for conditions like Alzheimer's disease, anxiety, and depression.[1][2][3] The favorable safety profile observed in Phase I clinical trials further supports its continued investigation.[1][2][3]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

AVN-101: A Technical Whitepaper on a Novel Gamma-Carboline Derivative for CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-101 is a novel, orally bioavailable, multi-target drug candidate with a hydrogenated gamma-carboline core structure, currently under investigation for the treatment of central nervous system (CNS) disorders, with a primary focus on Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of this compound's pharmacological profile, including its binding affinities, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key preclinical assessments are also provided to facilitate further research and development.

Introduction to this compound

This compound, chemically known as 2,8-dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, is a gamma-carboline derivative that exhibits a multi-modal mechanism of action as a receptor antagonist.[1] It has demonstrated high affinity for several G-protein coupled receptors (GPCRs) implicated in the pathophysiology of various neurological and psychiatric conditions. Preclinical studies and early clinical trials have indicated that this compound is well-tolerated and shows promise in animal models of CNS diseases.[1][2][3]

Quantitative Data: Receptor Binding Profile

This compound has been characterized as a potent antagonist at multiple serotonin (5-HT), adrenergic, and histamine receptors. The binding affinities (Ki) of this compound for its primary targets are summarized in the table below.

| Receptor Target | Ki (nM) |

| Serotonin Receptors | |

| 5-HT7 | 0.153[1][2] |

| 5-HT2C | 1.17[1][2] |

| 5-HT2A | 1.56[1][2] |

| 5-HT6 | 2.04[1][2] |

| 5-HT2B | 10.6 |

| 5-HT5A | 20.8 |

| 5-HT1A | >30 |

| Adrenergic Receptors | |

| α2A | 0.41[1][2] |

| α2B | 1.77 |

| α2C | 3.55[1][2] |

| α1B | 9.4 |

| α1A | 18.9 |

| α1D | 30.2 |

| Histamine Receptors | |

| H1 | 0.58[1][2] |

| H2 | 89[1][2] |

| H3 | Inactive |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by antagonizing the activity of its target receptors, thereby modulating downstream signaling cascades. The primary signaling pathways affected are detailed below.

Serotonin 5-HT7 and 5-HT6 Receptor Antagonism

The 5-HT7 and 5-HT6 receptors are predominantly coupled to the Gs alpha subunit of G-proteins. Activation of these receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By acting as an antagonist, this compound blocks this signaling cascade.

Serotonin 5-HT2A and Histamine H1 Receptor Antagonism

The 5-HT2A and Histamine H1 receptors are coupled to the Gq/11 alpha subunit. Activation of these receptors stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound blocks this pathway.

Alpha-2 Adrenergic Receptor Antagonism

The alpha-2 adrenergic receptors are coupled to the Gi alpha subunit, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist, this compound blocks the inhibitory effect of these receptors on adenylyl cyclase.

Experimental Protocols

The following sections provide representative protocols for key in vitro and in vivo assays relevant to the characterization of this compound.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a filtration binding assay to determine the affinity of a test compound (e.g., this compound) for a target receptor.

4.1.1. Materials

-

Cell membranes expressing the receptor of interest

-

Radioligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors)

-

Test compound (this compound) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well filter plates (e.g., GF/B filters)

-

Scintillation cocktail

-

Microplate scintillation counter

4.1.2. Procedure

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add the binding buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor. For total binding, add only the buffer.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays (Representative Protocols for Mice)

4.2.1. Forced Swim Test (Antidepressant-like Activity) This test is used to assess behavioral despair, a common measure in the evaluation of antidepressant efficacy.

Procedure:

-

Individually house mice and allow them to acclimate to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).

-

Place each mouse in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Record the session, which typically lasts for 6 minutes.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

4.2.2. Elevated Plus Maze (Anxiolytic-like Activity) This test is based on the natural aversion of rodents to open and elevated spaces and is used to screen for anxiolytic drugs.

Procedure:

-

Acclimate the mice to the testing room for at least 1 hour.

-

Administer this compound or vehicle (i.p.) prior to the test.

-

The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a 5-minute period.

-

Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

-

An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

4.2.3. Passive Avoidance Test (Learning and Memory) This test assesses fear-motivated learning and memory.

Procedure:

-

The apparatus consists of a two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training Day: Place the mouse in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Testing Day (e.g., 24 hours later): Place the mouse back in the light compartment and open the door to the dark compartment.

-

Measure the latency to enter the dark compartment. A longer latency to enter the dark compartment in the this compound-treated group compared to a scopolamine-induced amnesia group suggests a pro-cognitive or memory-enhancing effect.

Conclusion

This compound is a promising gamma-carboline derivative with a multi-target antagonist profile that modulates key signaling pathways in the CNS. Its potent affinity for a range of serotonin, adrenergic, and histamine receptors provides a strong rationale for its development in the treatment of complex neurological disorders such as Alzheimer's disease. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical advancement of this compound.

References

The Discovery and Development of Avn-101 for Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avn-101 is a novel, multi-target drug candidate under investigation for the treatment of central nervous system (CNS) disorders, with a primary focus on Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the compound's mechanism of action as a potent serotonin 5-HT7 receptor antagonist with significant affinity for other serotonergic, histaminergic, and adrenergic receptors. This multi-modal activity is hypothesized to address the complex pathophysiology of Alzheimer's disease by potentially improving cognitive function and mitigating behavioral and psychological symptoms. This document synthesizes available quantitative data on the compound's pharmacology, pharmacokinetics, and safety profile from in vitro, in vivo, and Phase I clinical studies. Detailed experimental methodologies for key preclinical assessments are also provided to facilitate a deeper understanding of the data and its implications for further development.

Introduction

The development of effective therapeutics for Alzheimer's disease remains a significant challenge due to the intricate and multifactorial nature of the disease. While many drug candidates have focused on single targets, the complexity of Alzheimer's pathology suggests that a multi-target approach may offer a more effective treatment strategy. This compound has been developed as a multi-modal drug candidate designed to address various neurochemical imbalances implicated in Alzheimer's disease.[1] Its primary therapeutic potential is attributed to its high affinity for the 5-HT7 receptor, with additional activity at other CNS receptors that may contribute to its overall therapeutic effect.[1]

Mechanism of Action and Pharmacology

This compound is a potent antagonist of the 5-HT7 serotonin receptor, with a picomolar binding affinity.[1] In addition to its primary target, this compound demonstrates significant binding affinity for several other G protein-coupled receptors, including other serotonin receptor subtypes (5-HT6, 5-HT2A, 5-HT2C), the histamine H1 receptor, and α2-adrenergic receptors (α2A, α2B, α2C).[1] This multi-target profile suggests a potential for broad-spectrum activity against the cognitive and neuropsychiatric symptoms of Alzheimer's disease.

Receptor Binding Affinity

The binding affinities of this compound for various CNS receptors were determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Receptor Target | Binding Affinity (Ki) |

| 5-HT7 | 153 pM[1] |

| 5-HT6 | 1.2 - 2.0 nM[1] |

| 5-HT2A | 1.2 - 2.0 nM[1] |

| 5-HT2C | 1.2 - 2.0 nM[1] |

| Histamine H1 | 0.58 nM[1] |

| Adrenergic α2A | 0.41 - 3.6 nM[1] |

| Adrenergic α2B | 0.41 - 3.6 nM[1] |

| Adrenergic α2C | 0.41 - 3.6 nM[1] |

Signaling Pathway

The primary mechanism of this compound involves the antagonism of the 5-HT7 receptor, which is coupled to Gs proteins and stimulates adenylyl cyclase activity. By blocking this receptor, this compound can modulate downstream signaling cascades that are involved in learning, memory, and mood regulation. The following diagram illustrates the proposed signaling pathway.

Preclinical Development

In Vitro ADME Profile

A series of in vitro studies were conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| ADME Parameter | Result |

| Metabolic Stability | Data not yet publicly available in full detail. |

| CYP450 Inhibition | Data not yet publicly available in full detail. |

| Plasma Protein Binding | Data not yet publicly available in full detail. |

| Permeability (Caco-2) | Data not yet publicly available in full detail. |

Pharmacokinetics in Animals

Pharmacokinetic studies were performed in various animal species to characterize the profile of this compound. The compound demonstrated good oral bioavailability and the ability to cross the blood-brain barrier.[1]

| Species | Route | Dose | Cmax | Tmax | AUC | Half-life | Oral Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) |

| Mouse | PO | - | - | - | - | - | - | - |

| Rat | PO | - | - | - | - | - | - | - |

| Dog | PO | - | - | - | - | - | - | - |

(Note: Specific quantitative data for the parameters above are not yet fully available in the public domain and are represented as placeholders.)

In Vivo Efficacy in Animal Models

The efficacy of this compound was evaluated in animal models of cognitive impairment and anxiety-like behaviors, which are relevant to Alzheimer's disease.

| Animal Model | Endpoint | Dose Range | Result |

| Scopolamine-induced amnesia (Rat) | Novel Object Recognition | - | Reversal of cognitive deficits |

| Dizocilpine (MK-801)-induced memory impairment (Rat) | Passive Avoidance Task | - | Improvement in memory retention |

| Elevated Plus Maze (Mouse) | Time in open arms | - | Anxiolytic-like effects |

(Note: Specific quantitative data from these studies are not yet fully available in the public domain.)

Preclinical Safety and Toxicology

Toxicology studies were conducted in rodents and non-rodents to assess the safety profile of this compound. The compound was found to be well-tolerated at doses exceeding the anticipated therapeutic range.

Clinical Development

Phase I Clinical Trial

A Phase I clinical study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers. The study was a randomized, double-blind, placebo-controlled, single ascending dose design.

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | Well tolerated up to 20 mg daily[1] |

| Adverse Events | No significant adverse events reported[2] |

| Pharmacokinetics (Human) | Excellent exposure and a half-life of over 14 hours[2] |

| ECG | No prolongation of the QT interval observed[1] |

| Plasma/Urine Biochemistry | No dramatic influence observed[1] |

Phase II Clinical Trial

Avineuro Pharmaceuticals announced the initiation of Phase II clinical studies for this compound for the treatment of Alzheimer's disease and anxiety in February 2010.[2] The results of these trials have not yet been made publicly available in full.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Efficacy - Novel Object Recognition (NOR) Test

Objective: To assess the effect of this compound on learning and memory in a rodent model of cognitive impairment.

General Protocol:

-

Habituation: Animals are individually habituated to an open-field arena.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Inter-trial Interval: A delay is introduced, during which the animal is returned to its home cage. A cognition-impairing agent (e.g., scopolamine) can be administered before or after training.

-

Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory.

References

AVN-101: A Comprehensive Technical Guide to Off-Target Effects and Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-101 is a novel drug candidate with a multi-modal mechanism of action, primarily targeting central nervous system (CNS) disorders. Its therapeutic potential is attributed to its high affinity for the 5-HT7 receptor. However, a thorough understanding of its broader pharmacological profile, including off-target interactions, is critical for predicting its full therapeutic and adverse effect profile. This technical guide provides an in-depth analysis of the off-target effects and receptor selectivity of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of its interaction profile and the assays used to characterize it.

Receptor Selectivity Profile of this compound

This compound exhibits a distinct receptor selectivity profile, characterized by very high affinity for the 5-HT7 receptor and significant affinity for several other serotonin, histamine, and adrenergic receptors. This multi-target engagement may contribute to its overall therapeutic efficacy but also presents potential for off-target mediated side effects.

Quantitative Binding Affinity Data

The binding affinities of this compound for a panel of receptors have been determined through competitive radioligand binding assays. The inhibition constants (Ki) are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT7 | 0.153[1][2][3][4][5] |

| 5-HT2C | 1.17[1][2][3] | |

| 5-HT2A | 1.56[1][2][3] | |

| 5-HT6 | 2.04[1][2][3] | |

| 5-HT2B | 10.6[1] | |

| 5-HT5A | 20.8[1] | |

| 5-HT1A | >30[1] | |

| Histamine | H1 | 0.58[1][2][3] |

| H2 | 89[1][2][3] | |

| H3 | Inactive[2][3] | |

| Adrenergic | α2A | 0.41 - 3.6[1][2][3] |

| α2B | 0.41 - 3.6[1][2][3] | |

| α2C | 0.41 - 3.6[1][2][3] | |

| α1 | Lower affinity than α2[1] |

Experimental Protocols: Radioligand Binding Assays

The following sections describe the generalized experimental protocols for the competitive radioligand binding assays used to determine the binding affinities of this compound. These assays were performed by the contract research organization, Ricerka.[1][6]

General Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the inhibition constant (Ki).

Serotonin Receptor Binding Assays (e.g., 5-HT7, 5-HT2A)

-

Receptor Source: Membranes from cells recombinantly expressing the specific human serotonin receptor subtype (e.g., HEK293 cells).

-

Radioligands:

-

Assay Buffer: Typically a buffer at physiological pH, such as 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, pH 7.4.

-

Procedure:

-

Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the receptor.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine Receptor Binding Assays (e.g., H1, H2)

-

Receptor Source: Membranes from cells expressing the human H1 or H2 receptors (e.g., CHO-K1 cells).[4]

-

Radioligands:

-

Assay Buffer and Procedure: The general procedure is similar to that described for the serotonin receptor binding assays, with appropriate adjustments for the specific receptor and radioligand used.

Adrenergic Receptor Binding Assays (e.g., α2A, α2B, α2C)

-

Receptor Source: Membranes from cell lines stably expressing the respective human adrenergic receptor subtype.

-

Radioligand: A suitable radiolabeled antagonist for the α2-adrenergic receptors.

-

Assay Buffer and Procedure: The experimental protocol follows the same principles as outlined for the serotonin and histamine receptor binding assays.

Visualizations

This compound Receptor Selectivity Profile

The following diagram illustrates the multi-target binding profile of this compound, with the primary target and key off-targets. The connecting lines conceptually represent the binding affinity, with shorter lines indicating higher affinity (lower Ki).

Experimental Workflow for Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

References

- 1. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AVN-101 in Animal Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-101 is a novel, multi-target drug candidate with demonstrated anxiolytic properties in preclinical animal models.[1][2][3] Its unique pharmacological profile, centered on potent 5-HT7 receptor antagonism, presents a promising avenue for the development of new treatments for anxiety disorders.[1][2] These application notes provide a summary of the available in vivo data for this compound and detailed protocols for key behavioral assays used to evaluate its anxiolytic effects.

This compound is a potent 5-HT7 receptor antagonist with high affinity for several other receptors, including 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[1][2][4] This multi-target engagement may contribute to its observed efficacy in animal models of central nervous system (CNS) disorders, including anxiety.[1][2][4] The compound has shown good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][2]

Quantitative Data Summary

The anxiolytic effects of this compound have been quantified in the Elevated Plus Maze (EPM) test, a standard behavioral assay for assessing anxiety in rodents.

Table 1: Effect of this compound on Time Spent in Open Arms of the Elevated Plus Maze in Mice [5][6]

| Treatment Group | Dose (mg/kg) | Key Finding |

| Vehicle Control | N/A | Baseline anxiety-like behavior |

| This compound | 0.2 | Increased time spent in open arms |

| This compound | 1 | Increased time spent in open arms |

| This compound | 5 | Increased time spent in open arms |

Note: The available literature indicates a dose-dependent increase, though specific quantitative values for time and statistical significance are not publicly detailed.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved in the preclinical evaluation of this compound, the following diagrams are provided.

Caption: Multi-target signaling pathway of this compound.

Caption: General workflow for an in vivo anxiety study.

Experimental Protocols

The following are detailed protocols for key experiments cited in the evaluation of this compound's anxiolytic properties.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[7] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

a. Animals:

-

Species: Mouse

-

Strain: BALB/c (as used in this compound studies)[7]

-

Sex: Male

-

Housing: Animals should be housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They should be acclimated to the housing facility for at least one week before testing.

b. Apparatus:

-

The maze should be made of a non-porous material (e.g., Plexiglas) and elevated from the floor.

-

It consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape.

-

Two opposite arms are enclosed by high walls (e.g., 15 cm), and the other two arms are open.

-

A central platform (e.g., 5 cm x 5 cm) connects the four arms.

-

The apparatus should be situated in a dimly lit room with a camera mounted above for recording.

c. Drug Administration:

-

Compound: this compound

-

Vehicle: To be determined based on the solubility of this compound. A common vehicle is saline with a small percentage of a solubilizing agent like Tween 80.

-

Doses: 0.2, 1, and 5 mg/kg (as reported for this compound)[5][6]

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Timing: Administer 30 minutes prior to testing to allow for drug absorption and distribution.

d. Experimental Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or vehicle to the respective groups.

-

Place the mouse on the central platform of the EPM, facing one of the open arms.

-

Allow the mouse to explore the maze for a 5-minute period.

-

Record the session using a video camera.

-

After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

e. Data Analysis:

-

Use a video-tracking software (e.g., Any-Maze, as used in this compound studies) to score the following parameters:[7]

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Calculate the percentage of time spent in the open arms: (Time in open arms / (Time in open arms + Time in closed arms)) * 100.

-

Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by post-hoc tests to compare the this compound treated groups with the vehicle control group.

Other Mentioned Anxiety Models

While specific data for this compound in the following models is not detailed in the public domain, they are relevant for a comprehensive evaluation of anxiolytic compounds.

-

Open Field Test: This test assesses general locomotor activity and anxiety-like behavior. Anxiolytic compounds may increase the time spent in the center of the open field arena.

-

Geller-Seifter Conflict Test: This is an operant conditioning-based model where an animal's response is rewarded with food but also punished with a mild electric shock. Anxiolytic drugs typically increase the rate of punished responding.[8]

Conclusion

The available preclinical data strongly suggest that this compound possesses anxiolytic properties, as demonstrated in the Elevated Plus Maze test. Its multi-target mechanism of action provides a rationale for its efficacy. The protocols outlined here provide a framework for researchers to further investigate the anxiolytic potential of this compound and similar compounds. Further studies are warranted to fully characterize its behavioral profile and therapeutic potential in anxiety disorders.

References

- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Avn-101 in Scopolamine-Induced Amnesia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a hallmark of several central nervous system (CNS) disorders, including Alzheimer's disease. The scopolamine-induced amnesia model in rodents is a widely used and well-validated preclinical paradigm to study the neurobiology of memory and to screen potential therapeutic agents. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory that mimic certain aspects of dementia.[1][2][3]

Avn-101 is a novel, multi-target drug candidate with high affinity for various serotonin (5-HT), histamine, and adrenergic receptors.[4][5][6] Notably, it is a potent antagonist of the 5-HT7 receptor (Ki = 153 pM) and also exhibits high affinity for 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[4][5][6][7][8][9] This unique pharmacological profile suggests its potential to modulate multiple neurotransmitter systems involved in cognitive function, making it a promising candidate for the treatment of CNS disorders associated with memory deficits.[4][5][6]

These application notes provide detailed protocols for utilizing this compound in scopolamine-induced amnesia models, along with a summary of key findings and visualizations of the proposed mechanisms and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in reversing scopolamine-induced amnesia in the passive avoidance and novel object recognition tests.

Table 1: Effect of this compound on Scopolamine-Induced Amnesia in the Passive Avoidance Test in Mice [4]

| Treatment Group | Latency to Enter Dark Chamber (s) | Time in Light Chamber (s) | Number of Entries into Dark Chamber |

| Naive | Low | Short | High |

| Scopolamine (Placebo) | Reduced | Reduced | Increased |

| This compound (0.05 mg/kg) + Scopolamine | Increased | Increased | Reduced |

| Memantine + Scopolamine | Increased | Increased | Reduced |

| Tacrine + Scopolamine | Increased | Increased | Reduced |

Note: Specific numerical values with standard errors were not available in the provided source. The table reflects the described qualitative outcomes.[4]

Table 2: Effect of this compound on Scopolamine-Induced Amnesia in the Novel Object Recognition Test in Male BALB/c Mice [10]

| Treatment Group | Novel Object Recognition Index |

| Vehicle | High |

| Scopolamine (Placebo) | Low |

| This compound + Scopolamine | Significantly Increased vs. Scopolamine |

| Memantine + Scopolamine | Significantly Increased vs. Scopolamine |

| SB-742457 + Scopolamine | Significantly Increased vs. Scopolamine |

Note: The recognition index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. Specific numerical values with standard errors were not provided in the source material.[10]

Experimental Protocols

Passive Avoidance Test

This test assesses fear-motivated, long-term memory.

a. Animals:

-

Male BALB/c mice are commonly used.[11]

-

Animals should be housed in standard laboratory conditions with ad libitum access to food and water.[12]

-

All experiments should be conducted in accordance with institutional animal care and use committee guidelines.[12]

b. Apparatus:

-

A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a guillotine door.

-

The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock (e.g., 0.6 mA).[11]

c. Experimental Procedure:

-

Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound (e.g., 0.02-5 mg/kg) or vehicle intraperitoneally (i.p.) 5 minutes before the training session.[7][9][11]

-

Administer scopolamine (e.g., 0.4-1.0 mg/kg, i.p.) 30 minutes before the training session to induce amnesia.[11][12][13]

-

Positive controls like Memantine or Tacrine can be administered 30 minutes before training.[11]

-

-

Training (Day 1):

-

Place the mouse in the light compartment, facing away from the door.

-

After a brief habituation period (e.g., 60 seconds), open the guillotine door.

-

Record the latency for the mouse to enter the dark compartment with all four paws.

-

Once the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.6 mA for 3 seconds).[11]

-

Remove the mouse from the apparatus and return it to its home cage.

-

-

Testing (24 hours later):

-

Place the mouse back into the light compartment.

-

Open the guillotine door and record the following parameters over a 5-minute period:[11]

-

Latency to enter the dark chamber.

-

Total time spent in the light chamber.

-

Number of entries into the dark chamber.

-

-

An increase in latency to enter the dark chamber and time spent in the light chamber indicates successful memory retention.

-

Novel Object Recognition (NOR) Test

This test evaluates recognition memory, which is dependent on the integrity of the hippocampus and cortex.

a. Animals and Apparatus:

-

Male BALB/c mice.[10]

-

An open-field arena (e.g., 40x40x40 cm).

-

Two sets of identical objects for the familiarization phase and one novel object for the testing phase. Objects should be of similar size but differ in shape and color/texture.

b. Experimental Procedure:

-

Habituation (Day 1):

-

Allow each mouse to explore the empty open-field arena for 5-10 minutes to acclimate to the environment.

-

-

Drug Administration:

-

Administer this compound, vehicle, scopolamine, and any positive controls at the same doses and timings as described for the passive avoidance test prior to the familiarization phase.

-

-

Familiarization/Training (Day 2):

-

Place two identical objects in the arena.

-

Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 10 minutes).

-

Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.

-

-

Testing (Day 3):

-

Replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).

-

Calculate the Novel Object Recognition Index. A higher index in the this compound treated group compared to the scopolamine-only group indicates a reversal of amnesia.[10]

-

Mandatory Visualizations

Signaling Pathways

Caption: Proposed mechanism of this compound in scopolamine-induced amnesia.

Experimental Workflow

Caption: Workflow for scopolamine-induced amnesia studies with this compound.

Logical Relationships

Caption: Logical model of this compound counteracting scopolamine's effects.

References

- 1. criver.com [criver.com]

- 2. Qualitative analysis of scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. njppp.com [njppp.com]

- 13. Strength of scopolamine-induced amnesia as a function of time between training and testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AVN-101 in the Murine Forced Swim Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-101 is a novel, multi-target drug candidate with high affinity for serotonin (5-HT7, 5-HT6, 5-HT2A, and 5-HT2C), histamine (H1), and adrenergic (α2A, α2B, and α2C) receptors.[1][2] Preclinical studies have indicated its potential as an anxiolytic and antidepressant agent.[1][2] The forced swim test (FST), a widely used behavioral paradigm, is employed to assess antidepressant-like activity in rodents. This document provides a detailed protocol for evaluating the effects of this compound in the murine forced swim test, based on available preclinical data.

Data Presentation

While preclinical studies have evaluated this compound in the Porsolt forced swim test in Balb/C mice, specific quantitative data on immobility time at various dosages is not publicly available in the cited literature. The following table serves as a template for researchers to populate with their experimental data.

| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) | Swimming Time (seconds) | Climbing Time (seconds) |

| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | |

| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | |

| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | |

| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | |

| Positive Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Experimental Protocols

Porsolt Forced Swim Test (FST) Protocol for this compound in Mice

This protocol is adapted from the described preclinical evaluation of this compound and standard murine FST procedures.[3][4][5][6]

1. Animals:

-

Species: Mouse (Mus musculus)

-

Strain: Balb/C

-

Sex: Male

-

Age: Adult (8-12 weeks)

-

Housing: Group-housed (5 per cage) under a standard 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week prior to the experiment.

2. Apparatus:

-

A transparent glass or plastic cylinder (20 cm in diameter, 40 cm in height).

-

The cylinder should be filled with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

-

The water should be changed between subjects.

3. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneally - i.p.) at a specified time before the test (e.g., 30-60 minutes).

-

A positive control, such as a standard antidepressant (e.g., imipramine or fluoxetine), should be included.

4. Experimental Procedure:

-

Habituation: Gently handle the mice for several days leading up to the experiment to reduce stress.

-

Test Session:

-

Individually place each mouse into the cylinder of water.

-

The total duration of the test is 6 minutes.

-

Behavior is typically recorded for the entire duration, but only the final 4 minutes are scored for analysis.

-

After the 6-minute session, remove the mouse from the water, gently dry it with a towel, and return it to a heated cage for a brief recovery period before returning to its home cage.

-

5. Behavioral Scoring:

-

An observer, blind to the treatment conditions, should score the animal's behavior. Alternatively, an automated video tracking system can be used.

-

The following behaviors are scored:

-

Immobility: The mouse remains floating in the water, making only the minimal movements necessary to keep its head above water.

-

Swimming: The mouse makes active swimming motions, moving around the cylinder.

-

Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

-

6. Statistical Analysis:

-

Data are typically expressed as the mean ± standard error of the mean (SEM).

-

Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's test).

-

A p-value of < 0.05 is generally considered statistically significant.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Forced Swim Test.

Signaling Pathways

Caption: this compound Multi-Target Signaling Pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating Avn-101 in the Elevated Plus Maze

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting an experiment to evaluate the anxiolytic potential of Avn-101 using the elevated plus maze (EPM) model.

Introduction

This compound is a novel, multi-target drug candidate with high affinity for several receptors implicated in the regulation of anxiety and other central nervous system (CNS) disorders.[1][2][3][4] Its primary mechanism of action is as a potent antagonist of the 5-HT7 serotonin receptor.[1][2][3][4] Additionally, this compound demonstrates significant affinity for 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[1][2][3][4] Preclinical studies have indicated the anxiolytic-like effects of this compound, notably its ability to increase the time spent in the open arms of the elevated plus maze in mice at doses of 0.2, 1, and 5 mg/kg.[5]

The elevated plus maze is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[6][7][8] The test is based on the conflict between an animal's innate curiosity to explore a novel environment and its aversion to open, elevated spaces.[6] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.

Key Signaling Pathways of this compound Targets

The multi-target nature of this compound involves modulation of several key signaling pathways in the CNS. The primary targets and their associated downstream signaling are outlined below.

Caption: Simplified signaling pathways of this compound receptor targets.

Experimental Design and Workflow

A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps for an in vivo study of this compound using the elevated plus maze.

Caption: Experimental workflow for this compound evaluation in the EPM.

Detailed Experimental Protocol

1. Animals

-

Species: Male mice (e.g., C57BL/6 or BALB/c) are commonly used. Age and weight should be consistent across all experimental groups (e.g., 8-12 weeks old, 20-30g).

-

Housing: House animals in groups of 3-5 per cage under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.

-

Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.[7] Handle the mice for a few minutes each day for 3-5 days prior to testing to reduce stress.[7]

2. Apparatus

-

Elevated Plus Maze: A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor. For mice, typical arm dimensions are 30-50 cm long and 5-10 cm wide, with the closed arms having walls 15-30 cm high. The maze should be constructed of a non-porous material for easy cleaning.

-

Testing Environment: The maze should be situated in a quiet, dimly lit room. The lighting should be consistent across all trials.

3. Drug Preparation and Administration

-

This compound: Prepare solutions of this compound at the desired concentrations (e.g., 0.2, 1.0, and 5.0 mg/kg) in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).

-

Vehicle Control: The same vehicle used to dissolve this compound.

-

Positive Control: A standard anxiolytic drug such as diazepam (e.g., 1-2 mg/kg).

-

Administration: Administer all treatments via the appropriate route (e.g., intraperitoneal injection) at a consistent time point before testing (e.g., 30 minutes).

4. Experimental Procedure

-

Habituation: Bring the animals to the testing room in their home cages 30-60 minutes before the start of the experiment to acclimate.[9]

-

Blinding: The experimenter conducting the behavioral testing should be blind to the treatment groups.[7]

-

Trial Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.[10]

-

Testing Duration: Allow the mouse to freely explore the maze for a 5-minute period.[6][10]

-

Recording: Record the session using a video camera mounted above the maze for later analysis. Automated video tracking software is recommended for accurate and unbiased data collection.[7]

-

Inter-trial Procedure: After each trial, remove the mouse and return it to its home cage. Thoroughly clean the maze with a 10-70% ethanol solution and dry it completely to remove any olfactory cues before introducing the next animal.[10]

5. Data Collection and Analysis

-

Primary Behavioral Parameters:

-

Time spent in the open arms (s)

-

Time spent in the closed arms (s)

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

Secondary Behavioral Parameters:

-

Total distance traveled (cm) - as a measure of locomotor activity

-

Number of fecal boli - as an additional measure of anxiety

-

-

Data Analysis: Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Data Presentation

Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.

Table 1: Effects of this compound on Time Spent in Arms of the Elevated Plus Maze

| Treatment Group | N | Time in Open Arms (s) (Mean ± SEM) | Time in Closed Arms (s) (Mean ± SEM) | % Time in Open Arms (Mean ± SEM) |

| Vehicle | 10 | |||

| Diazepam (2 mg/kg) | 10 | |||

| This compound (0.2 mg/kg) | 10 | |||

| This compound (1.0 mg/kg) | 10 | |||

| This compound (5.0 mg/kg) | 10 |

Table 2: Effects of this compound on Arm Entries and Locomotor Activity in the Elevated Plus Maze

| Treatment Group | N | Open Arm Entries (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |

| Vehicle | 10 | ||||

| Diazepam (2 mg/kg) | 10 | ||||

| This compound (0.2 mg/kg) | 10 | ||||

| This compound (1.0 mg/kg) | 10 | ||||

| This compound (5.0 mg/kg) | 10 |

Conclusion

This application note provides a detailed framework for the preclinical evaluation of this compound's anxiolytic properties using the elevated plus maze. By adhering to these standardized protocols and employing a robust experimental design, researchers can generate reliable and reproducible data to further characterize the therapeutic potential of this promising multi-target compound. The provided diagrams and tables serve as templates to guide the experimental process and data presentation, ensuring clarity and facilitating interpretation of the findings.

References

- 1. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 7. protocols.io [protocols.io]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. behaviorcloud.com [behaviorcloud.com]

- 10. albany.edu [albany.edu]

Application Notes: Radioligand Binding Assay for Avn-101

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avn-101 is a multi-target drug candidate with high affinity for several G protein-coupled receptors (GPCRs), making it a promising therapeutic for central nervous system (CNS) disorders. Its primary target is the 5-HT7 receptor, with a very high potency. Additionally, this compound demonstrates significant affinity for the 5-HT6, 5-HT2A, and 5-HT2C serotonin receptors, as well as histamine H1 and adrenergic α2A, α2B, and α2C receptors.[1][2][3][4] Understanding the binding characteristics of this compound to these various targets is crucial for elucidating its mechanism of action and guiding further drug development.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for two of its key serotonin receptor targets: the 5-HT7 receptor and the 5-HT6 receptor. Radioligand binding assays are a robust and sensitive gold standard for quantifying the interaction between a ligand and its receptor.[5]

Principle of the Assay

The competitive radioligand binding assay measures the ability of an unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand (the "hot" ligand) for binding to a specific receptor. The receptor source is typically a cell membrane preparation from a cell line recombinantly expressing the target receptor. As the concentration of this compound increases, it displaces more of the radioligand from the receptor, thereby reducing the amount of radioactivity bound to the membranes. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the drug's binding affinity for the receptor.

Principle of competitive radioligand binding.

Data Presentation

The binding affinities of this compound for its primary molecular targets have been previously determined and are summarized below.

| Target Receptor | Ki (nM) |

| 5-HT7 | 0.153 |

| Histamine H1 | 0.58 |

| 5-HT2C | 1.17 |

| 5-HT2A | 1.56 |

| 5-HT6 | 2.04 |

| Adrenergic α2A | 0.41 |

| Adrenergic α2B | 3.6 |

| Adrenergic α2C | 3.6 |

| Data compiled from publicly available sources.[1][2][3][5] |

Signaling Pathways

The 5-HT7 and 5-HT6 receptors are G protein-coupled receptors that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][6][7] The 5-HT7 receptor has also been shown to couple to the G12 protein, activating small GTPases of the Rho family.[1] The 5-HT6 receptor can additionally signal through mTOR and Cdk5 pathways.[8]

Signaling pathways of 5-HT7 and 5-HT6 receptors.

Experimental Protocols

This section provides a detailed methodology for conducting a competitive radioligand binding assay for this compound with the human 5-HT7 and 5-HT6 receptors.

Materials and Reagents

-

Receptor Source: Cell membranes from HEK-293 or CHO-K1 cells stably expressing the human recombinant 5-HT7 or 5-HT6 receptor.

-

Radioligand: [³H]-LSD (Lysergic acid diethylamide) or [³H]-5-CT (5-Carboxamidotryptamine).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the target receptor (e.g., 10 µM Methiothepin or unlabeled Serotonin).

-

Assay Buffer (5-HT7): 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

-

Assay Buffer (5-HT6): 50 mM Tris-HCl, pH 7.4, containing 0.1% ascorbic acid and 4 mM CaCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment:

-

96-well microplates.

-

Pipettes.

-

Cell harvester for filtration.

-

Glass fiber filters (e.g., Filtermat A, presoaked in 0.3-0.5% polyethyleneimine).

-

Scintillation counter.

-

Scintillation fluid.

-

Experimental Workflow

Workflow for the competitive radioligand binding assay.

Detailed Protocol

-

Preparation of Reagents: Prepare all buffers and solutions. Create a serial dilution of this compound in the appropriate assay buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M. The radioligand should be diluted in assay buffer to a final concentration at or near its Kd for the target receptor (e.g., 1-3 nM for [³H]-LSD).

-

Assay Plate Setup: The assay is performed in a 96-well plate. Designate wells for:

-

Total Binding: Contains cell membranes and radioligand.

-

Non-specific Binding (NSB): Contains cell membranes, radioligand, and a saturating concentration of a non-radiolabeled competitor (e.g., 10 µM Methiothepin).

-

Competition Binding: Contains cell membranes, radioligand, and varying concentrations of this compound.

-

-

Assay Procedure:

-

To each well, add the components in the following order, with a final assay volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific competitor or 50 µL of this compound dilution.

-

150 µL of the diluted cell membrane preparation (protein concentration should be optimized, typically 5-20 µ g/well ).

-

50 µL of the diluted radioligand.

-

-

Gently mix the plate.

-

-

Incubation: Incubate the plate for 60-120 minutes at 27-37°C with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement:

-

Dry the filter mat.

-

Add scintillation fluid to each filter spot.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of this compound.

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

IC50 is the concentration of this compound that inhibits 50% of specific binding.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

This protocol provides a robust framework for characterizing the binding profile of this compound and similar multi-target compounds, yielding critical data for understanding their pharmacological properties.

References

- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 7. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Measuring the Effects of Avn-101 on Adenylyl Cyclase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avn-101 is a novel, multi-target drug candidate being investigated for the treatment of Central Nervous System (CNS) disorders, including Alzheimer's disease, anxiety, and depression.[1][2] It is a potent antagonist of the serotonin 5-HT7 receptor, with high affinity for several other receptors, including 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2 receptors.[2][3] Many of these receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase (AC), a critical enzyme that synthesizes the second messenger cyclic adenosine monophosphate (cAMP).[4][5]

Given that this compound's primary targets, the 5-HT7 and 5-HT6 receptors, are known to stimulate adenylyl cyclase via Gs proteins, its antagonistic action is expected to attenuate this stimulation. Conversely, its interaction with Gi-coupled receptors like adrenergic α2 could produce more complex downstream effects. Therefore, quantifying the impact of this compound on adenylyl cyclase activity is crucial for elucidating its mechanism of action and characterizing its pharmacological profile.

This application note provides a detailed protocol for measuring the effects of this compound on adenylyl cyclase activity in a cell-based model, using a competitive enzyme-linked immunosorbent assay (ELISA) for cAMP quantification.

Signaling Pathway Overview

GPCRs modulate adenylyl cyclase activity through their interaction with heterotrimeric G proteins. Receptors coupled to the Gs (stimulatory) alpha subunit, such as the 5-HT7 receptor, activate adenylyl cyclase, leading to an increase in intracellular cAMP. Receptors coupled to the Gi (inhibitory) alpha subunit, such as the α2-adrenergic receptor, inhibit the enzyme, reducing cAMP production. This compound, as an antagonist at Gs-coupled receptors, is expected to block agonist-induced stimulation of adenylyl cyclase.

Caption: GPCR signaling pathways modulating adenylyl cyclase activity.

Data Presentation

The multi-target profile of this compound has been characterized through radioligand binding assays. The binding affinities (Ki) for key receptors are summarized below. This data is essential for designing experiments, as it informs the relevant concentration ranges for testing this compound's functional effects on adenylyl cyclase.

Table 1: Binding Affinity (Ki) of this compound for Various Receptors

| Receptor Target | Ki (nM) | G-Protein Coupling | Expected Effect on Adenylyl Cyclase |

|---|---|---|---|

| Serotonin Receptors | |||

| 5-HT7 | 0.153 | Gs | Inhibition of agonist-stimulated activity |

| 5-HT2C | 1.17 | Gq/11 | Indirect modulation |

| 5-HT2A | 1.56 | Gq/11 | Indirect modulation |

| 5-HT6 | 2.04 | Gs | Inhibition of agonist-stimulated activity |

| 5-HT2B | 10.6 | Gq/11 | Indirect modulation |

| 5-HT1A | >30 | Gi/o | Potentiation of agonist-inhibited activity |

| Histamine Receptors | |||

| H1 | 0.58 | Gq/11 | Indirect modulation |

| H2 | 89 | Gs | Inhibition of agonist-stimulated activity |

| Adrenergic Receptors | |||

| α2B | 0.41 | Gi/o | Potentiation of agonist-inhibited activity |

| α2A | 1.77 | Gi/o | Potentiation of agonist-inhibited activity |

| α2C | 3.6 | Gi/o | Potentiation of agonist-inhibited activity |

Data compiled from multiple sources.[1][3][6]

Experimental Protocols

This protocol describes how to measure the inhibitory effect of this compound on adenylyl cyclase activity stimulated by a 5-HT7 receptor agonist in a recombinant cell line.

Experimental Workflow

The overall workflow involves culturing cells expressing the target receptor, preparing the cells for the assay, stimulating them with an agonist in the presence of varying concentrations of this compound, lysing the cells to release cAMP, and finally quantifying the cAMP produced.

Caption: Workflow for measuring this compound's effect on AC activity.

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT7 receptor.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

5-HT7 Agonist: 5-Carboxamidotryptamine (5-CT) or a similar potent agonist.

-

Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.

-

Cell Lysis Buffer: Provided with the cAMP assay kit (typically 0.1 M HCl with detergents).

-

cAMP Assay Kit: A competitive ELISA-based kit (e.g., from Cayman Chemical, R&D Systems, or similar).

-

Equipment: 96-well cell culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), microplate reader.

Protocol: Adenylyl Cyclase Activity Assay

-

Cell Plating:

-

Culture HEK293-5HT7 cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Seed 50,000 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Compound Preparation:

-